molecular formula C8H12N2O2 B2458567 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1006459-57-9

2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2458567
CAS RN: 1006459-57-9
M. Wt: 168.196
InChI Key: WLAMPPWGXFXCKY-UHFFFAOYSA-N
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Description

2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the CAS Number: 1006459-57-9 . It has a molecular weight of 168.2 and its IUPAC name is 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is 1S/C8H12N2O2/c1-3-7(8(11)12)10-5-4-6(2)9-10/h4-5,7H,3H2,1-2H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a powder that is stored at room temperature . Its molecular weight is 168.2 .

Scientific Research Applications

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(3-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-5-4-6(2)9-10/h4-5,7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMPPWGXFXCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

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